2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid
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Overview
Description
2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an isobutoxy group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-methylpyrimidine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial methods often employ automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 2-Isobutoxy-4-methylpyrimidine-6-carboxylic acid
- 2-Isobutoxy-6-methylpyrimidine-5-carboxylic acid
Uniqueness
2-Isobutoxy-6-methyl-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the isobutoxy group at position 2 and the carboxylic acid group at position 4 imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropoxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)5-15-10-11-7(3)4-8(12-10)9(13)14/h4,6H,5H2,1-3H3,(H,13,14) |
InChI Key |
WJIURZLWTFWTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC(C)C)C(=O)O |
Origin of Product |
United States |
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